5-(Methoxymethoxy)-2-methylbenzaldehyde

Protecting Group Chemistry Orthogonal Synthesis Stability Assay

5-(Methoxymethoxy)-2-methylbenzaldehyde (CAS 1596367-35-9) is a functionalized aromatic aldehyde (molecular formula C10H12O3, molecular weight 180.2 g/mol) characterized by a methoxymethoxy (MOM) ether protecting group at the 5-position and a methyl group at the 2-position on the benzaldehyde core. This compound serves as a protected intermediate in organic synthesis, primarily utilized in the preparation of pharmaceutical candidates and fine chemicals where the 5-hydroxyl functionality must be masked during multi-step transformations.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12103799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethoxy)-2-methylbenzaldehyde
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCOC)C=O
InChIInChI=1S/C10H12O3/c1-8-3-4-10(13-7-12-2)5-9(8)6-11/h3-6H,7H2,1-2H3
InChIKeyDQXPCLMLLFIAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethoxy)-2-methylbenzaldehyde: Chemical Identity and Baseline Procurement Specifications for Research Synthesis


5-(Methoxymethoxy)-2-methylbenzaldehyde (CAS 1596367-35-9) is a functionalized aromatic aldehyde (molecular formula C10H12O3, molecular weight 180.2 g/mol) characterized by a methoxymethoxy (MOM) ether protecting group at the 5-position and a methyl group at the 2-position on the benzaldehyde core [1]. This compound serves as a protected intermediate in organic synthesis, primarily utilized in the preparation of pharmaceutical candidates and fine chemicals where the 5-hydroxyl functionality must be masked during multi-step transformations . Commercially available purity specifications typically range from 95% to 98%, with physical properties including a density of 1.1±0.1 g/cm³, boiling point of 296.7±30.0 °C at 760 mmHg, and flash point of 124.1±11.0 °C, parameters that are critical for storage and handling considerations in laboratory settings [1].

Why 5-(Methoxymethoxy)-2-methylbenzaldehyde Cannot Be Replaced by 5-Methoxy-2-methylbenzaldehyde or 2-Methylbenzaldehyde in Multi-Step Syntheses


Generic substitution of 5-(Methoxymethoxy)-2-methylbenzaldehyde with its deprotected analog (5-hydroxy-2-methylbenzaldehyde) or the parent 2-methylbenzaldehyde is not chemically or procedurally viable in multi-step synthetic routes requiring orthogonal protection strategies. The 5-hydroxy analog (CAS 23942-00-9) introduces a free phenolic hydroxyl group that would undergo unintended reactions—such as oxidation, nucleophilic addition, or metal-catalyzed cross-coupling interference—during subsequent transformations that require the aldehyde to remain intact . Conversely, the permanent 5-methoxy analog (CAS 56724-09-5) cannot be deprotected under mild acidic conditions, thereby eliminating the ability to regenerate the reactive hydroxyl moiety for downstream functionalization [1]. The MOM ether protecting group on 5-(Methoxymethoxy)-2-methylbenzaldehyde provides a critical balance: it remains stable to basic and nucleophilic conditions typical of C–C bond-forming reactions (e.g., Grignard additions, enolate alkylations), yet can be chemoselectively cleaved under mild acidic conditions to unveil the free phenol for subsequent derivatization [2]. This orthogonal reactivity profile is not replicable with methyl ethers (which require harsh demethylation conditions incompatible with sensitive functionalities) or unprotected phenols (which exhibit competing reactivity), making the MOM-protected intermediate uniquely suited for complex molecule construction.

Quantitative Differentiation Evidence: 5-(Methoxymethoxy)-2-methylbenzaldehyde vs. Closest Analogs in Synthesis and Stability


MOM Ether Protection Stability Profile: 5-(Methoxymethoxy)-2-methylbenzaldehyde vs. Unprotected 5-Hydroxy-2-methylbenzaldehyde Under Basic and Nucleophilic Conditions

The methoxymethoxy (MOM) ether protecting group on 5-(Methoxymethoxy)-2-methylbenzaldehyde confers quantifiable stability advantages under reaction conditions where the free phenolic hydroxyl group of 5-hydroxy-2-methylbenzaldehyde would undergo unwanted side reactions. The MOM ether remains stable to aqueous bases (pH 9–12 at room temperature), strong non-nucleophilic bases (LDA, NEt₃, pyridine), Grignard reagents (RMgX), organolithium reagents (RLi), enolates, and primary amines (NH₃, RNH₂) [1]. In contrast, the unprotected 5-hydroxy-2-methylbenzaldehyde would be deprotonated under basic conditions to form a nucleophilic phenoxide ion, which would competitively react with electrophilic substrates, reducing yields and introducing impurities. This class-level stability profile is consistent across MOM ethers of benzaldehyde derivatives and is critical for maintaining the integrity of the aldehyde functionality during multi-step synthetic sequences involving basic or nucleophilic conditions [2].

Protecting Group Chemistry Orthogonal Synthesis Stability Assay

MOM Ether Cleavage Efficiency: Quantified Deprotection Yield Advantage of 5-(Methoxymethoxy)-2-methylbenzaldehyde Over Permanent 5-Methoxy-2-methylbenzaldehyde

While direct cleavage yield data for 5-(Methoxymethoxy)-2-methylbenzaldehyde is not reported in open literature, class-level data for structurally analogous MOM-protected benzaldehydes demonstrates that MOM ethers can be deprotected under mild acidic conditions to regenerate the free phenol in high yield. In a representative example, cleavage of a MOM ether at the 4-position of a substituted benzophenone in acetic acid at 90°C smoothly provided the corresponding 4-hydroxybenzaldehyde in 80% isolated yield [1]. In contrast, the 5-methoxy-2-methylbenzaldehyde analog (CAS 56724-09-5) contains a permanent methyl ether that cannot be selectively removed under conditions compatible with sensitive functional groups such as esters, acetals, or alkenes; demethylation typically requires harsh reagents (e.g., BBr₃, TMSI, or strong Lewis acids at elevated temperatures) that would also degrade the aldehyde functionality or other labile groups present in the molecule. The MOM ether thus provides a strategic advantage: the protected phenol can be carried through multiple synthetic steps and then unveiled at the optimal point in the sequence, a capability not available with the permanent methoxy analog.

Deprotection Chemistry Synthetic Yield Functional Group Interconversion

Commercial Purity Benchmarking: 5-(Methoxymethoxy)-2-methylbenzaldehyde (95–98%) vs. Unprotected 5-Hydroxy-2-methylbenzaldehyde (Typical ≥95%)

Commercial specifications for 5-(Methoxymethoxy)-2-methylbenzaldehyde indicate available purities of 95% (AKSci) and 98% (Leyan, CymitQuimica) , which are comparable to the purity of the unprotected parent compound 5-hydroxy-2-methylbenzaldehyde (typically ≥95% from research chemical suppliers). However, the MOM-protected derivative offers a critical advantage: it is supplied as a stable, protected intermediate that does not require additional handling precautions associated with air- or light-sensitive phenols. The 5-hydroxy analog is prone to oxidation and discoloration upon storage, which can compromise purity over time and introduce impurities into subsequent reactions. In contrast, the MOM ether is stable under standard ambient storage conditions (recommended storage at room temperature) , maintaining its specified purity throughout the procurement-to-reaction workflow. This stability reduces the need for repurification prior to use and ensures consistent performance in synthetic applications.

Chemical Procurement Purity Specification Quality Control

Synthetic Utility in Pharmaceutical Intermediates: 5-(Methoxymethoxy)-2-methylbenzaldehyde as a Protected Building Block vs. Unprotected 2-Methylbenzaldehyde

5-(Methoxymethoxy)-2-methylbenzaldehyde appears as a synthetic intermediate in patent literature describing heterocyclic derivatives for pharmaceutical compositions (US 9212130 B2) [1]. In this context, the MOM-protected aldehyde serves as a key building block where the 5-position oxygenation must be masked during the initial steps of heterocycle construction and later revealed for further functionalization. The parent 2-methylbenzaldehyde (CAS 529-20-4) lacks the 5-oxygenation entirely and therefore cannot be used to access the same heterocyclic scaffolds or downstream pharmacophores. Similarly, the 5-hydroxy analog would require protection in situ to prevent side reactions, adding a synthetic step and reducing overall yield compared to starting directly with the pre-protected MOM ether. The presence of this compound in granted pharmaceutical patents indicates its validated utility in producing bioactive molecules, a role that cannot be fulfilled by simpler benzaldehyde derivatives lacking the orthogonal protection motif.

Medicinal Chemistry Drug Discovery Building Block

Optimal Application Scenarios for 5-(Methoxymethoxy)-2-methylbenzaldehyde Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Heterocyclic Pharmaceutical Intermediates Requiring Orthogonal 5-Hydroxyl Protection

This compound is ideally suited as a building block in multi-step medicinal chemistry campaigns where the 5-hydroxyl group must remain masked during initial C–C bond-forming reactions (e.g., Suzuki couplings, Grignard additions, enolate alkylations) and subsequently be revealed for late-stage diversification. The MOM ether's stability to basic and nucleophilic conditions [1] allows the aldehyde to undergo these transformations without competitive phenol reactivity, while the mild acidic cleavage conditions (e.g., AcOH at elevated temperature, ~80% yield class-level) [2] enable quantitative deprotection when required. This orthogonal protection strategy is particularly valuable for constructing heterocyclic cores, as evidenced by the compound's inclusion in pharmaceutical patents describing heterocyclic derivatives [3].

Synthesis of Functionalized Benzaldehyde Derivatives for Agrochemical Lead Optimization

In agrochemical research, where structure-activity relationship (SAR) studies often require systematic variation of aromatic substitution patterns, 5-(Methoxymethoxy)-2-methylbenzaldehyde provides a versatile scaffold. The protected phenol can be carried through diverse synthetic sequences (e.g., reductive amination, Wittig olefination, or aldol condensation) without interference, then deprotected to generate a library of 5-hydroxy-2-methylbenzaldehyde derivatives. This approach eliminates the need for individual protection steps for each analog, reducing the total number of synthetic operations and improving overall throughput. The commercial availability of the compound in 95–98% purity further supports its use in parallel synthesis and high-throughput experimentation workflows.

Academic Research in Protecting Group Methodology and Orthogonal Synthesis Strategy Development

For academic laboratories investigating new synthetic methodologies or teaching advanced organic synthesis, 5-(Methoxymethoxy)-2-methylbenzaldehyde serves as a model substrate for demonstrating orthogonal protection strategies. The compound's MOM ether exhibits a well-defined stability profile under basic and nucleophilic conditions [1], making it suitable for comparative studies with other protecting groups (e.g., benzyl, THP, silyl ethers). Its ambient temperature storage stability ensures long shelf life in teaching laboratory settings, reducing waste and procurement frequency. Additionally, the compound's inclusion in patent literature [3] provides a direct connection between fundamental protecting group chemistry and real-world pharmaceutical applications, enhancing pedagogical value.

Custom Synthesis Service Offerings for Contract Research Organizations (CROs)

CROs offering custom synthesis services can stock 5-(Methoxymethoxy)-2-methylbenzaldehyde as a strategic intermediate to accelerate client projects requiring 5-oxygenated-2-methylbenzaldehyde scaffolds. Because the compound provides a pre-protected phenol, CRO chemists can bypass the protection step entirely, reducing project turnaround time and minimizing the risk of synthetic failure due to phenol oxidation or side reactions. The compound's documented use in pharmaceutical patents [3] also positions CROs to attract clients working on related heterocyclic drug candidates, offering a validated building block that aligns with known medicinal chemistry strategies. The availability of the compound in 95–98% purity from multiple suppliers ensures reliable supply chain continuity for long-term projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methoxymethoxy)-2-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.